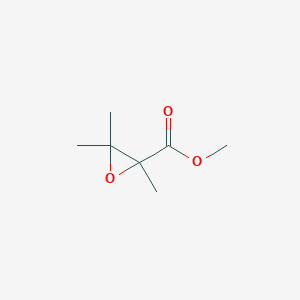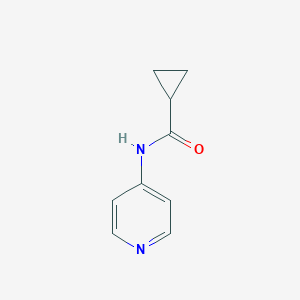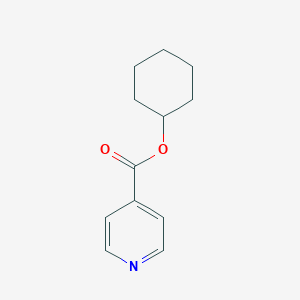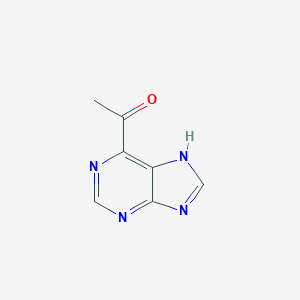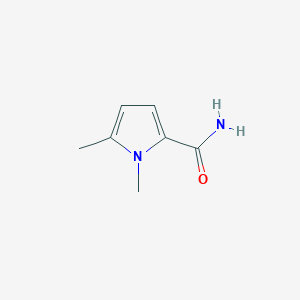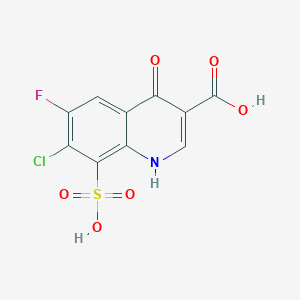
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a synthetic antimicrobial agent that belongs to the fluoroquinolone class of antibiotics. It is widely used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The chemical structure of ciprofloxacin consists of a quinolone ring system that is substituted with various functional groups, including a fluorine atom, a sulfonyl group, and a carboxylic acid group.
Mecanismo De Acción
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn works by inhibiting bacterial DNA synthesis through its action on DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, ciprofloxacin prevents the bacteria from replicating and ultimately leads to their death.
Efectos Bioquímicos Y Fisiológicos
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of DNA damage, and the alteration of bacterial cell membrane permeability. It has also been shown to have immunomodulatory effects, such as the suppression of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is widely used in laboratory experiments as a tool to study bacterial physiology and as a positive control in antimicrobial susceptibility testing. Its advantages include its broad-spectrum activity against a wide range of bacteria and its well-established mechanism of action. However, its limitations include the development of bacterial resistance and its potential toxicity to mammalian cells.
Direcciones Futuras
Future research on ciprofloxacin could include the development of new analogs with improved antimicrobial activity or reduced toxicity, the study of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, and the investigation of its immunomodulatory effects. Additionally, research could focus on the development of new methods for the synthesis of ciprofloxacin and its analogs.
Métodos De Síntesis
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (pipemidic acid) by adding a chloro substituent at the 7 position and a sulfonic acid group at the 8 position. The synthesis involves several steps, including chlorination, sulfonylation, and cyclization.
Aplicaciones Científicas De Investigación
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Propiedades
Número CAS |
172972-89-3 |
|---|---|
Nombre del producto |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid |
Fórmula molecular |
C10H5ClFNO6S |
Peso molecular |
321.67 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19) |
Clave InChI |
QCVJXWGXUMMKSN-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
SMILES canónico |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Sinónimos |
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



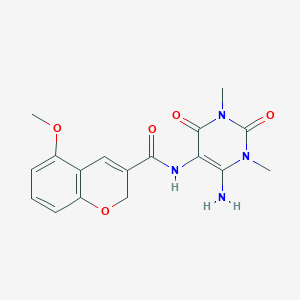
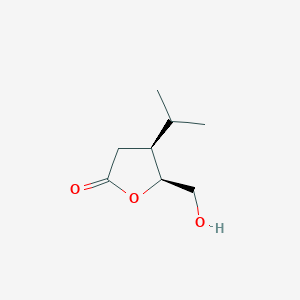
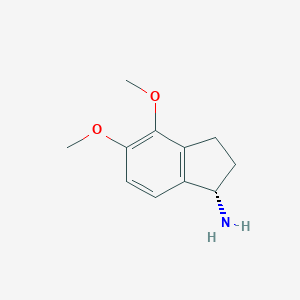
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
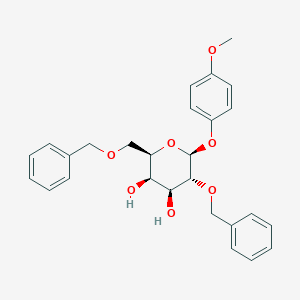
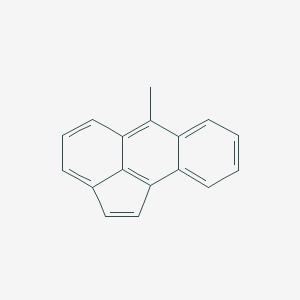
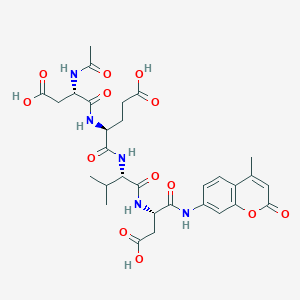
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
